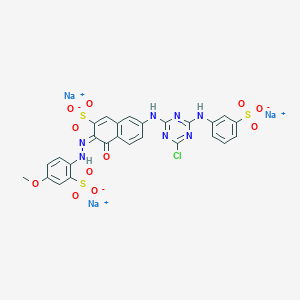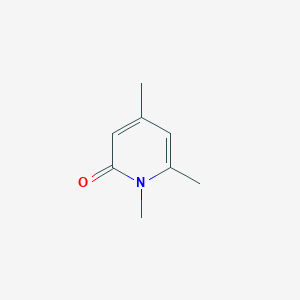
2(1H)-Pyridinone, 1,4,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone, 1,4,6-trimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as 'Cotinine', which is a metabolite of nicotine. Cotinine has been extensively studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
The mechanism of action of Cotinine is not completely understood, but it is believed to act on various neurotransmitter systems in the brain, including acetylcholine and dopamine. Cotinine has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. It also has been shown to modulate the activity of dopamine receptors in the brain, which is important for the regulation of mood and behavior.
Efectos Bioquímicos Y Fisiológicos
Cotinine has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. Cotinine has also been shown to reduce the levels of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cotinine has several advantages for use in scientific research. It is a stable compound that can be easily synthesized and purified to high levels of purity. It has also been shown to have low toxicity in animal models, making it a safe compound for use in laboratory experiments. However, one limitation of Cotinine is that it has low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of Cotinine in scientific research. One potential direction is the use of Cotinine in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of Cotinine in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of Cotinine and its potential therapeutic applications.
Métodos De Síntesis
Cotinine can be synthesized through various methods, including the reaction of nicotine with nitrous acid or the reaction of 1,2,3,6-tetrahydropyridine with acetyl chloride. The synthesis of Cotinine is a multi-step process that involves several chemical reactions, and the purity of the final product is critical for its use in scientific research.
Aplicaciones Científicas De Investigación
Cotinine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Cotinine has also been shown to have anti-inflammatory and antioxidant effects, which make it a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
Propiedades
Número CAS |
15031-89-7 |
|---|---|
Nombre del producto |
2(1H)-Pyridinone, 1,4,6-trimethyl- |
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
1,4,6-trimethylpyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(2)9(3)8(10)5-6/h4-5H,1-3H3 |
Clave InChI |
OZILNWNVMNXBDY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=C1)C)C |
SMILES canónico |
CC1=CC(=O)N(C(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



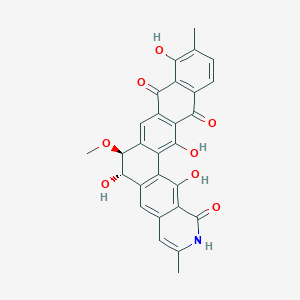

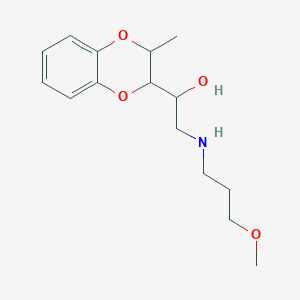
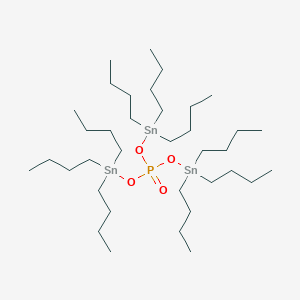
![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)
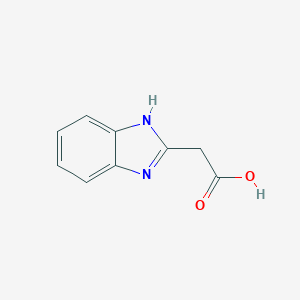
![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
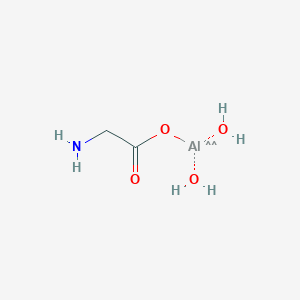
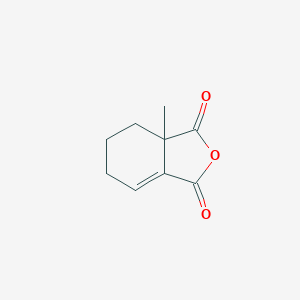


![Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B82764.png)
